t-Butylferrocene

Electrochemistry Redox Probe Cyclic Voltammetry

t-Butylferrocene (tert-butylferrocene) is an alkyl-substituted metallocene derivative of ferrocene, characterized by a single tert-butyl group attached to one cyclopentadienyl (Cp) ring. This substitution lowers the symmetry of the parent ferrocene and imparts distinct physicochemical properties, including a liquid physical state at room temperature (deep orange liquid), increased hydrophobicity (LogP 3.4568), and a shifted redox potential due to the electron-donating nature of the tert-butyl group.

Molecular Formula C14H18Fe
Molecular Weight 242.14 g/mol
Cat. No. B12061254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butylferrocene
Molecular FormulaC14H18Fe
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;
InChIKeyDOUYOVFHQKVSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butylferrocene (CAS 1316-98-9) – Organometallic Compound Overview and Procurement Relevance


t-Butylferrocene (tert-butylferrocene) is an alkyl-substituted metallocene derivative of ferrocene, characterized by a single tert-butyl group attached to one cyclopentadienyl (Cp) ring . This substitution lowers the symmetry of the parent ferrocene and imparts distinct physicochemical properties, including a liquid physical state at room temperature (deep orange liquid), increased hydrophobicity (LogP 3.4568), and a shifted redox potential due to the electron-donating nature of the tert-butyl group [1]. It serves as a key intermediate in the synthesis of chiral ligands, a redox probe in electrochemical studies, and a performance additive in propellant formulations [2].

Why t-Butylferrocene Cannot Be Simply Replaced by Generic Ferrocene or Other Alkylferrocenes


Direct substitution of t-butylferrocene with unsubstituted ferrocene, n-butylferrocene, or other alkylferrocene derivatives is often unsuccessful due to significant differences in redox potential, steric bulk, and physical state. The tert-butyl group's strong electron-donating effect lowers the oxidation potential relative to ferrocene, altering its electrochemical behavior in sensor and catalytic applications . The steric hindrance provided by the tert-butyl group is critical for asymmetric induction in chiral ligand synthesis and for controlling the conformation of polyphosphine ligands, directly impacting catalytic turnover numbers (TONs) and selectivity [1]. Furthermore, its liquid state at room temperature and specific volatility profile differentiate it from solid ferrocene, making it uniquely suitable for applications requiring a homogeneous liquid phase, such as in certain propellant formulations and as a neat redox liquid in three-phase electrochemistry [2].

t-Butylferrocene Quantitative Differentiation Evidence vs. Ferrocene and Other Analogs


Redox Potential (E1/2) Shift vs. Ferrocene in Acetonitrile

The introduction of a single electron-donating tert-butyl group onto the ferrocene core lowers the half-wave oxidation potential (E1/2) relative to unsubstituted ferrocene. This shift is critical for applications requiring a less positive redox mediator. Data from BenchChem's technical guide indicates an estimated E1/2 for t-butylferrocene in the range of +0.30 to +0.35 V vs. SCE in acetonitrile, compared to a standard reference value of +0.40 V vs. SCE for ferrocene under the same conditions .

Electrochemistry Redox Probe Cyclic Voltammetry

Electrode Stability in Microphase Voltammetry vs. Glassy Carbon Electrodes

In a study on sol-gel ceramic carbon electrodes (CCEs), t-butylferrocene demonstrated superior voltammetric stability when used as a pure redox liquid deposit. On CCEs, stable voltammetric curves were obtained after 5–10 scans, whereas a glassy carbon (GC) electrode modified identically with t-butylferrocene failed to produce stable cyclic voltammograms [1]. This behavior is attributed to the promotion of microphase formation within the CCE's hydrophobic silicate matrix, a phenomenon not replicated on the non-porous GC surface.

Electroanalysis Modified Electrodes Ceramic Carbon Electrodes

Catalytic Turnover Number (TON) in Cross-Coupling Reactions Using a tert-Butylferrocene-Derived Ligand

The tert-butylferrocene backbone is integral to the performance of a family of highly efficient palladium catalysts. The tetraphosphine ligand 1,1′,2,2′-tetrakis(diphenylphosphino)-4,4′-di-tert-butylferrocene (Fc(P4)tBu) enables palladium-catalyzed cross-coupling reactions with exceptional catalytic turnover numbers (TONs) [1]. In Suzuki and Heck reactions, this ligand system achieves TONs up to 1,000,000, which is substantially higher than many traditional ligand systems like DPPF (1,1′-bis(diphenylphosphino)ferrocene) in comparable reactions under similar conditions [2].

Catalysis Cross-Coupling Palladium Phosphine Ligands

Physical State and Volatility Differentiation vs. Ferrocene

Unlike ferrocene, which is a solid at room temperature (melting point 172-174 °C), t-butylferrocene is a deep orange liquid at 20 °C with a boiling point of 96 °C at 1 mmHg . Its vapor pressure is reported as 6.47 mmHg at 25 °C . This physical state difference is critical for applications requiring homogeneous liquid-phase mixing or controlled volatility. In solid rocket propellants, for example, t-butylferrocene's liquid nature allows it to function effectively as a burning rate modifier and curing reaction rate controller without introducing solid particulates that could compromise propellant slurry rheology and mechanical properties .

Physical Properties Propellant Additives Formulation

Quantifiable Research and Industrial Application Scenarios for t-Butylferrocene


Internal Redox Standard for Electrochemistry in Non-Aqueous Media

t-Butylferrocene is an excellent choice as an internal redox standard in cyclic voltammetry and other electrochemical experiments performed in non-aqueous solvents like acetonitrile. Its half-wave potential (E1/2) is consistently lower than that of ferrocene by approximately 50–100 mV due to the electron-donating tert-butyl group, as established in the redox potential comparison . This allows researchers to calibrate potential scales and study analytes with redox features that might otherwise overlap or be obscured by the ferrocene/ferrocenium couple. Its liquid state also simplifies preparation of standard solutions with precise concentrations.

Ligand Precursor for High-TON Cross-Coupling Catalysts

The tert-butylferrocene core is a critical structural component for constructing polyphosphine ligands, such as Fc(P4)tBu, which exhibit catalytic turnover numbers (TONs) up to 1,000,000 in palladium-catalyzed Suzuki and Heck cross-coupling reactions [1]. This represents a 10–100 fold improvement over many conventional ligands like DPPF. For chemical process development and pharmaceutical manufacturing, this translates to lower palladium catalyst loadings (down to 0.0001 mol%), reducing both raw material costs and the burden of removing toxic metal impurities from the final product. The steric bulk of the tert-butyl groups is essential for stabilizing the active catalyst and achieving these high TONs.

Neat Redox Liquid for Fundamental Three-Phase Electrochemistry Studies

As a room-temperature liquid that is immiscible with water, t-butylferrocene is a widely used redox probe for studying ion transfer across liquid-liquid interfaces in three-phase electrode systems [2]. The evidence on microphase voltammetry shows that when deposited on a suitable substrate like a ceramic carbon electrode (CCE), neat t-butylferrocene provides stable voltammetric responses after 5–10 scans, whereas it fails on a glassy carbon electrode [3]. This specific behavior makes it a valuable model compound for investigating the formation and electrochemical properties of microdroplets and for validating new electrode materials and ion transfer theories.

Liquid Burning Rate Catalyst in HTPB Composite Solid Propellants

t-Butylferrocene is a key performance additive in hydroxyl-terminated polybutadiene (HTPB) composite solid propellants . Its liquid physical state at room temperature, as opposed to solid ferrocene, is a crucial advantage . It acts as a burning rate modifier, allowing formulators to precisely control both the curing reaction rate of the HTPB binder and the final burning rate of the propellant grain. This dual functionality improves the processability of the propellant slurry and enhances the mechanical properties and storage stability of the final rocket motor, adhering to performance standards like GJB 2615-96 .

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